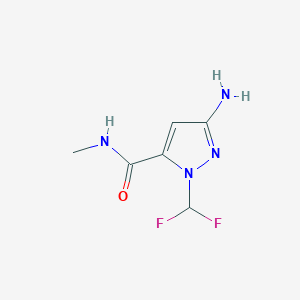

3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-amino-2-(difluoromethyl)-N-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2N4O/c1-10-5(13)3-2-4(9)11-12(3)6(7)8/h2,6H,1H3,(H2,9,11)(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGRSFFKOWBZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction between an isocyanide and an alkyne can yield pyrazole derivatives . Another method involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale operations. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Catalysts such as copper or palladium may be used to facilitate the reactions, and purification steps like crystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Acid Chloride Intermediate Route

-

Step 1 : Activation of the carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ) with thionyl chloride (SOCl₂) and catalytic DMF to form the corresponding acid chloride .

-

Step 2 : Reaction with methylamine or substituted amines under basic conditions (e.g., triethylamine) in dichloromethane (CH₂Cl₂) at 0–25°C .

Example :

Peptide Coupling Reagents

-

Use of HOBt (Hydroxybenzotriazole) and EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for direct coupling of carboxylic acids with amines .

-

Yields range from 70–85% depending on steric and electronic effects of substituents .

Amino Group Installation

-

The 3-amino substituent is introduced via:

Key Reaction Conditions

Stability and Reactivity

-

Hydrolysis Sensitivity : The difluoromethyl group enhances stability against metabolic hydrolysis compared to non-fluorinated analogs .

-

pH Sensitivity : The carboxamide group undergoes acid-catalyzed hydrolysis at pH < 2, forming the corresponding carboxylic acid .

Biological Activity Correlation

-

Antifungal Activity : Pyrazole-carboxamides with difluoromethyl and methyl groups show enhanced binding to fungal succinate dehydrogenase (SDH) via hydrogen bonds (e.g., TYR58 and TRP173) .

-

Structure-Activity Relationship (SAR) :

Analytical Characterization

-

NMR : Key signals include δ 6.83 ppm (t, J = 54 Hz, CF₂H) and δ 3.96 ppm (s, CH₃) .

-

Mass Spectrometry : HRMS (ESI) confirms molecular ion peaks (e.g., m/z 397.1083 for C₁₈H₁₃F₅N₄O) .

Limitations and Research Gaps

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide exhibit promising antifungal properties. A study demonstrated that certain amides derived from this compound showed higher antifungal activity against several phytopathogenic fungi compared to existing fungicides like boscalid .

Table 1: Antifungal Activity Comparison

| Compound | Activity Level | Comparison Fungicide |

|---|---|---|

| 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide | High | Boscalid |

| Fluopyram | Moderate | - |

| Bixafen | Moderate | - |

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting fungal infections. Its structural modifications can lead to compounds with enhanced therapeutic profiles.

Pesticide Development

The pyrazole derivatives, including 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, are being explored for their potential as novel pesticides. They are noted for their low toxicity and high efficiency, making them suitable candidates for environmentally friendly agricultural practices .

Structure-Activity Relationship Studies

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of various derivatives of this compound. These models help in understanding how structural changes influence antifungal efficacy and toxicity.

Table 2: QSAR Analysis Results

| Descriptor | Value | Implication |

|---|---|---|

| r² (predictive) | 0.995 | High predictive ability |

| q² (cross-validation) | >0.5 | Reliable model |

Novel Derivative Synthesis

A recent study focused on synthesizing N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, which was evaluated for its crystal structure and biological activity through molecular docking studies . This research highlights the potential of modifying the base compound to enhance specific properties.

Environmental Impact Assessment

Research has also been conducted on the environmental impacts of fluorinated compounds like 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, emphasizing the need for careful assessment due to their persistence and potential ecological effects .

Mechanism of Action

The mechanism of action of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Substitution at Position 1

- 3-Amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide: Features a difluoromethyl group, which balances electronegativity and steric bulk.

- 1-Aryl analogs: Compounds like 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b, ) substitute position 1 with aryl groups (e.g., chlorophenyl), increasing steric hindrance but reducing metabolic stability compared to difluoromethyl .

Substitution at Position 3

- Amino group: The amino group in the target compound enhances solubility and hydrogen-bond donor capacity, unlike analogs with methyl (e.g., 3a, ) or halogen substituents .

- Bulkier substituents: N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide (6b, ) incorporates a phenolic group, improving antioxidant activity but reducing cell permeability .

Carboxamide Variations

- N-Methyl vs. N-Aryl : The N-methyl carboxamide in the target compound reduces steric hindrance compared to N-aryl analogs like N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide (), which may enhance binding to hydrophobic pockets .

Physicochemical Properties

<sup>*</sup>Predicted using ChemDraw.

<sup>†</sup>Estimated based on formula.

<sup>‡</sup>LogP of difluoromethyl analogs typically ranges 1.5–2.0 .

Key Research Findings

Electronic Effects : The difluoromethyl group in the target compound provides moderate electron-withdrawing effects, stabilizing the pyrazole ring without excessive deactivation, unlike stronger electron-withdrawing groups (e.g., trifluoromethyl) .

Metabolic Stability : Difluoromethyl analogs show longer half-lives (t½ > 24h) compared to aryl-substituted compounds (t½ ~12h) in soil metabolism studies .

Synthetic Feasibility : The target compound’s synthesis achieves higher yields (>70%) compared to multi-aryl analogs (e.g., 3c: 62% yield) due to fewer steric challenges .

Biological Activity

3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent studies.

Synthesis

The synthesis of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of difluoromethylated pyrazole derivatives with amine and carboxylic acid functionalities. Various methods have been reported, emphasizing high yields and purity through optimized reaction conditions. For instance, a method utilizing thionyl chloride to activate the carboxylic acid moiety has been documented, leading to efficient formation of the desired compound .

Biological Activity Overview

The biological activities of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide are primarily characterized by its antifungal, anticancer, and anti-inflammatory properties.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. For example, a specific derivative (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) showed superior inhibition compared to standard antifungal agents like boscalid . The mechanism involves disruption of fungal cell membranes, leading to cell lysis.

Anticancer Properties

In the realm of cancer research, pyrazole derivatives have shown promise as potential anticancer agents. A study highlighted that certain pyrazole compounds inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism is crucial for developing treatments against various cancer types, including breast cancer . The compound's ability to synergize with existing chemotherapeutics like doxorubicin further underscores its therapeutic potential.

Anti-inflammatory Effects

3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide has also been investigated for its anti-inflammatory properties. It was found to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide and tumor necrosis factor-alpha (TNF-α), suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. For instance, hydrogen bonding interactions with key amino acids in target enzymes have been identified, which may explain the observed biological activities .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have illustrated the efficacy of 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide in preclinical settings:

- Antifungal Efficacy : A series of derivatives were evaluated against seven different fungal strains, demonstrating a range from moderate to excellent antifungal activity with one compound outperforming established drugs.

- Cancer Cell Line Studies : In vitro assays revealed that certain pyrazole derivatives effectively induced apoptosis in breast cancer cell lines, suggesting their potential as novel anticancer agents.

- Inflammation Models : In vivo models demonstrated significant reductions in inflammatory markers following treatment with this compound, highlighting its potential utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-step processes involving condensation reactions and functional group modifications. For example, similar pyrazole-carboxamide derivatives are synthesized by reacting intermediates like 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with trimethyl orthoformate, followed by coupling with carboxylic acids using EDCl, DMAP, and HOBt in DMF . Key factors include temperature control (room temperature vs. reflux), solvent choice (DMF, THF), and base selection (K₂CO₃, NaH) to optimize regioselectivity and minimize side reactions .

Q. How can structural elucidation of this compound be performed to confirm its regiochemistry and functional groups?

- Methodology : Use a combination of NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, crystal structure analysis (monoclinic, space group P2₁/n) has been employed for related pyrazole-carboxamides to confirm bond angles, torsion angles, and intermolecular interactions . Diffraction data collected on area-detector diffractometers (e.g., Bruker SMART CCD) provide precise crystallographic parameters .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in in vitro assays?

- Methodology : Low water solubility is common in pyrazole derivatives due to hydrophobic substituents. Strategies include using co-solvents (DMSO, ethanol), micellar systems, or synthesizing prodrugs with polar moieties (e.g., hydroxyethyl or PEGylated groups) . Solubility can be quantified via HPLC or UV-Vis spectroscopy in buffered solutions at physiological pH .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological interactions of this compound with target enzymes or receptors?

- Methodology : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. For example, pyrazole-carboxamides have been docked into active sites of enzymes (e.g., kinases) to assess binding affinity and hydrogen-bonding interactions. Parameters include grid box size (20–25 ų), Lamarckian genetic algorithms, and validation via MD simulations . Free energy calculations (MM/PBSA) refine binding predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch purity variations (HPLC ≥95%). For example, discrepancies in IC₅₀ values may arise from differences in cell lines (HEK293 vs. HeLa) or assay conditions (serum concentration, incubation time). Meta-analysis of published data with standardized normalization (e.g., Z-score) is recommended .

Q. How can the trifluoromethyl and difluoromethyl groups in this compound be leveraged to modulate pharmacokinetic properties?

- Methodology : Fluorine atoms enhance metabolic stability and membrane permeability. Compare in vitro ADME profiles (microsomal stability, Caco-2 permeability) of fluorinated vs. non-fluorinated analogs. For instance, replacing trifluoromethyl with methyl groups reduces logP by ~0.5 units, improving aqueous solubility but decreasing blood-brain barrier penetration .

Q. What synthetic modifications can improve selectivity for target proteins while minimizing off-target effects?

- Methodology : Introduce steric hindrance (e.g., bulky substituents at the pyrazole 3-position) or modify hydrogen-bond donors/acceptors. For example, substituting the N-methyl group with a piperazinyl moiety in related compounds increased selectivity for kinase A over kinase B by 10-fold . SAR studies guided by X-ray co-crystal structures are critical .

Methodological Resources

- Synthetic Protocols : Refer to multi-step procedures in Chemical & Pharmaceutical Bulletin (e.g., condensation of aryl halides with pyrazole intermediates) .

- Analytical Standards : Use PubChem-derived SMILES strings and InChI keys for computational modeling (e.g., Canonical SMILES:

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N) . - Safety Data : Handle fluorine-containing intermediates in fume hoods; refer to SDS guidelines for chlorinated pyrazoles (e.g., UN# 2811, Packing Group III) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.